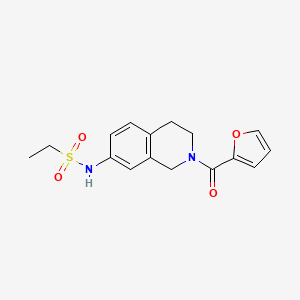

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are used as building blocks in the synthesis of a wide range of biologically active compounds .

Synthesis Analysis

The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can produce N-(pyridin-2-yl)furan-2-carboxamide . This compound can then undergo further reactions to form various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of furan-2-carbonyl compounds can be analyzed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions, especially multicomponent reactions, which are ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

Synthesis and X-ray Characterization : The synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, including those obtained from interactions involving furan-2-yl groups, have been explored. These compounds form self-assembled dimers or 1D supramolecular chains, with particular interest in the formation of bifurcated halogen bonds in the solid state. This research is foundational for understanding the structural properties of these compounds and their potential interactions with biological targets (Grudova et al., 2020).

Multicomponent Synthesis : The multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported, demonstrating the versatility of furan-2-yl groups in synthesizing complex heterocyclic compounds. This method offers a pathway to diverse structures with potential biological applications (Dyachenko et al., 2015).

Interactions with Biological Targets

Interaction with Carbonic Anhydrase : Studies on isoquinolinesulfonamides, including those related to tetrahydroisoquinolin-7-ylsulfonamides, have shown that these compounds inhibit human carbonic anhydrases (hCAs) and display selectivity towards therapeutically relevant isozymes. The structural basis of this interaction provides insights into designing selective inhibitors for cancer-associated and neuronal hCAs, highlighting the therapeutic potential of these compounds (Mader et al., 2011).

Antibacterial Activity : Derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with furan-2-yl groups, have been synthesized and evaluated for their antibacterial activity. This research suggests the potential of these compounds as novel antimicrobial agents, with specific derivatives showing significant activity against Gram-positive bacteria (Murugavel et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide” is not available, furan-containing compounds have been reported to exhibit a wide diversity of pharmacological activities, including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-14-6-5-12-7-8-18(11-13(12)10-14)16(19)15-4-3-9-22-15/h3-6,9-10,17H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXDOUGCDZVFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2363058.png)

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)

![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)